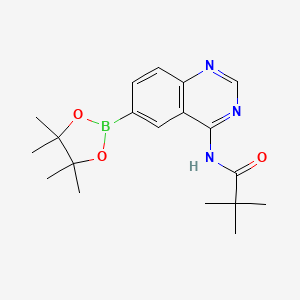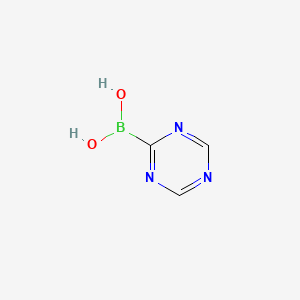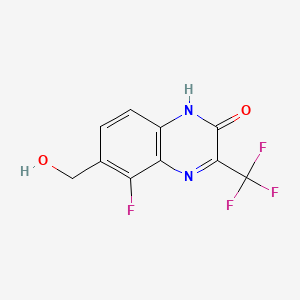
5-Fluoro-6-(hydroxymethyl)-3-(trifluoromethyl)-2(1H)-quinoxalinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-6-(hydroxymethyl)-3-(trifluoromethyl)-2(1H)-quinoxalinone is a synthetic organic compound that belongs to the quinoxalinone family This compound is characterized by the presence of fluorine, hydroxymethyl, and trifluoromethyl groups attached to a quinoxalinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-(hydroxymethyl)-3-(trifluoromethyl)-2(1H)-quinoxalinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-nitroaniline and 3-(trifluoromethyl)benzaldehyde.
Formation of Intermediate: The initial step involves the condensation of 5-fluoro-2-nitroaniline with 3-(trifluoromethyl)benzaldehyde under acidic conditions to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization in the presence of a reducing agent, such as sodium borohydride, to yield the quinoxalinone core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-6-(hydroxymethyl)-3-(trifluoromethyl)-2(1H)-quinoxalinone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group in the starting material can be reduced to an amine using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 5-Fluoro-6-(carboxymethyl)-3-(trifluoromethyl)-2(1H)-quinoxalinone.
Reduction: 5-Fluoro-6-(aminomethyl)-3-(trifluoromethyl)-2(1H)-quinoxalinone.
Substitution: Various substituted quinoxalinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Fluoro-6-(hydroxymethyl)-3-(trifluoromethyl)-2(1H)-quinoxalinone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-6-(hydroxymethyl)-3-(trifluoromethyl)-2(1H)-quinoxalinone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit DNA synthesis in cancer cells, leading to cell death. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoro-6-(trifluoromethyl)-1H-benzimidazole: Similar in structure but lacks the hydroxymethyl group.
5-Fluoro-6-nitroisobenzofuran-1(3H)-one: Contains a nitro group instead of a hydroxymethyl group.
Uniqueness
5-Fluoro-6-(hydroxymethyl)-3-(trifluoromethyl)-2(1H)-quinoxalinone is unique due to the presence of both hydroxymethyl and trifluoromethyl groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H6F4N2O2 |
|---|---|
Peso molecular |
262.16 g/mol |
Nombre IUPAC |
5-fluoro-6-(hydroxymethyl)-3-(trifluoromethyl)-1H-quinoxalin-2-one |
InChI |
InChI=1S/C10H6F4N2O2/c11-6-4(3-17)1-2-5-7(6)16-8(9(18)15-5)10(12,13)14/h1-2,17H,3H2,(H,15,18) |
Clave InChI |
LXPDREYRERRDTP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1CO)F)N=C(C(=O)N2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



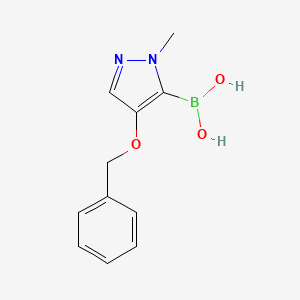
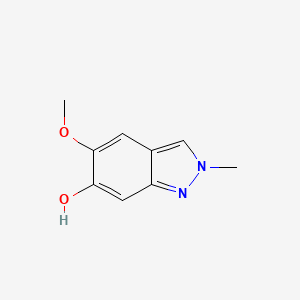
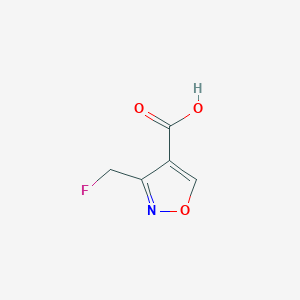
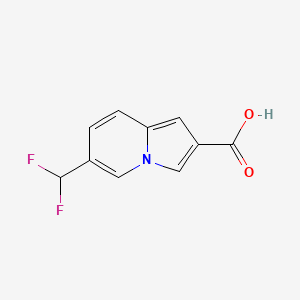
![1-[2-(Acetyloxy)-4-hydroxyphenyl]ethanone](/img/structure/B13929948.png)

![Tert-butyl (2-{4-[(4-aminopyrimidin-2-yl)amino]phenyl}ethyl)carbamate](/img/structure/B13929962.png)
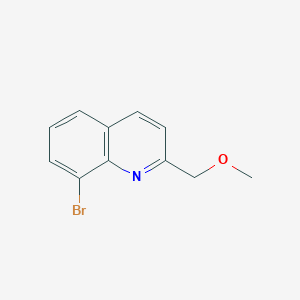
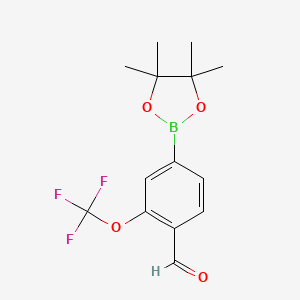
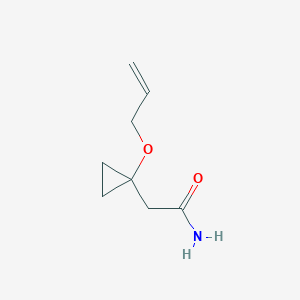
![3-ThiophenecarboxaMide, 2-[(aMinocarbonyl)aMino]-5-[2-[2-[Methyl(phenylMethyl)aMino]ethoxy]phenyl]-](/img/structure/B13929983.png)
